molecular formula C7H7N3O2S2 B100466 2-Amino-1,3-benzothiazole-6-sulfonamide CAS No. 18101-58-1

2-Amino-1,3-benzothiazole-6-sulfonamide

Cat. No. B100466
CAS RN: 18101-58-1
M. Wt: 229.3 g/mol
InChI Key: CGJUKQLMOOVGOC-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-sulfonamide is a chemical compound that is part of the benzothiazole family, which is characterized by a heterocyclic aromatic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, where it may serve as a building block for the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a related compound, was achieved through the cyclization of phenylthiourea, which itself was prepared from 4-chloro-2-(trifluoromethyl)aniline and ammonium thiocyanate in hydrochloric acid . This process highlights the intricate steps often required to synthesize benzothiazole sulfonamides and their derivatives.

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides is characterized by the presence of a benzothiazole ring system. In the case of 2,3-dihydro-1,3-benzothiazol-2-iminium monohydrogen sulfate, a related sulfonation intermediate, the endocyclic nitrogen atom is protonated, forming an ion pair . This structural feature is crucial as it can influence the compound's reactivity and interaction with other molecules, such as through hydrogen bonding.

Chemical Reactions Analysis

Benzothiazole sulfonamides can undergo various chemical reactions, including condensation and oxidative cyclization. For example, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines involves condensation with β-diketones or β-ketoesters, followed by oxidative cyclization . Additionally, sulfonamides can be synthesized through reactions with amines, as described for benzimidazole-4-sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides are influenced by their molecular structure. The presence of sulfonamide groups can enhance solubility in water and contribute to the formation of hydrogen bonds, as seen in the structures of the sulfonation intermediates and final products . The substituents on the benzothiazole ring, such as chloro or trifluoromethyl groups, can also affect the compound's reactivity and interaction with biological targets, as observed in the inhibitory activity of benzene-1-sulfonamides towards carbonic anhydrase enzymes .

Scientific Research Applications

Metabolic Transformation

2-Amino-1,3-benzothiazole-6-sulfonamide undergoes complete metabolism in several animals, forming urinary metabolites like benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. This metabolic process involves the replacement of the sulfonamide by glutathione, leading to various intermediate and end products (Colucci & Buyske, 1965).

Chemical Reactivity

Benzothiazole-2-sulfonamides, including 2-Amino-1,3-benzothiazole-6-sulfonamide, react with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction can be utilized as a deprotection method for cleavage of benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).

Inhibition Studies

A series of benzo[d]thiazole-5- and 6-sulfonamides, including 2-Amino-1,3-benzothiazole-6-sulfonamide, has been synthesized and studied for the inhibition of human carbonic anhydrase isoforms. This research found that these compounds are effective inhibitors of these isoforms, with potential therapeutic applications (Abdoli et al., 2017).

Structural and Theoretical Studies

The compound's structural properties have been extensively studied, including the sulfonation intermediate and final product forms. These studies provide insights into the molecular structure and potential interactions (Kruszyński & Trzesowska-Kruszynska, 2009).

Antimicrobial and Drug Likeness Analysis

2-Amino-1,3-benzothiazole-6-sulfonamide derivatives have been synthesized and analyzed for antimicrobial activities, drug likeness, and density functional theory (DFT) analysis. These studies are essential for understanding the therapeutic potential of these compounds (Hassan et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives, including those with 2-Amino-1,3-benzothiazole-6-sulfonamide, have been investigated for their effectiveness as corrosion inhibitors for carbon steel. This application is significant in industrial settings to prevent material degradation (Hu et al., 2016).

Anticonvulsant Activity

Compounds derived from 2-Amino-1,3-benzothiazole-6-sulfonamide have been synthesized and evaluated for their anticonvulsant potential. This demonstrates the potential therapeutic application of these compounds in treating seizures and related disorders (Khokra et al., 2019).

Safety And Hazards

2-Amino-1,3-benzothiazole-6-sulfonamide is classified as an irritant . It is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Future Directions

The future directions of 2-Amino-1,3-benzothiazole-6-sulfonamide research could involve the development of novel antibacterial molecules based on the benzothiazole moiety . Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJUKQLMOOVGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352715
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-benzothiazole-6-sulfonamide

CAS RN

18101-58-1
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Chandna, N Chandak, P Kumar, JK Kapoor… - Green chemistry, 2013 - pubs.rsc.org
A solvent-free green synthesis of N-sulfonylformamidines is reported via the direct condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and sulfonamide derivatives at …
Number of citations: 49 pubs.rsc.org
PK Sharma, N Chandna, S Kumar, P Kumar… - Medicinal Chemistry …, 2012 - Springer
A novel series of heteroaromatic analogues of known anti-inflammatory (AI) drug celecoxib replacing the benzenesulfonamide moiety with 6-sulfonamidobenzothiazol-2-yl moiety was …
Number of citations: 18 link.springer.com
SM Verma, M Dadheech, RP Meena - Journal of PharmaSciTech, 2012 - pharmascitech.in
Design and Synthesis of some Benzothiazole Analogs as A Receptor Antagonist Page 1 30 Journal of PharmaSciTech Journal of PharmaSciTech 2012; 1(2):30-35 Research Article …
Number of citations: 5 www.pharmascitech.in
A Bauzá, A Frontera - Supramolecular Assemblies Based on Electrostatic …, 2022 - Springer
Elements belonging to Groups 14–17 and Periods 3–6 frequently act as Lewis acids which are able to establish directional noncovalent interactions Noncovalent interaction (NCI) with …
Number of citations: 3 link.springer.com
A Amato - 2018 - discovery.dundee.ac.uk
University of Dundee DOCTOR OF PHILOSOPHY Structural studies of paired PHD finger-bromodomain chromatin-binding modules targetin Page 1 University of Dundee DOCTOR OF …
Number of citations: 3 discovery.dundee.ac.uk

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